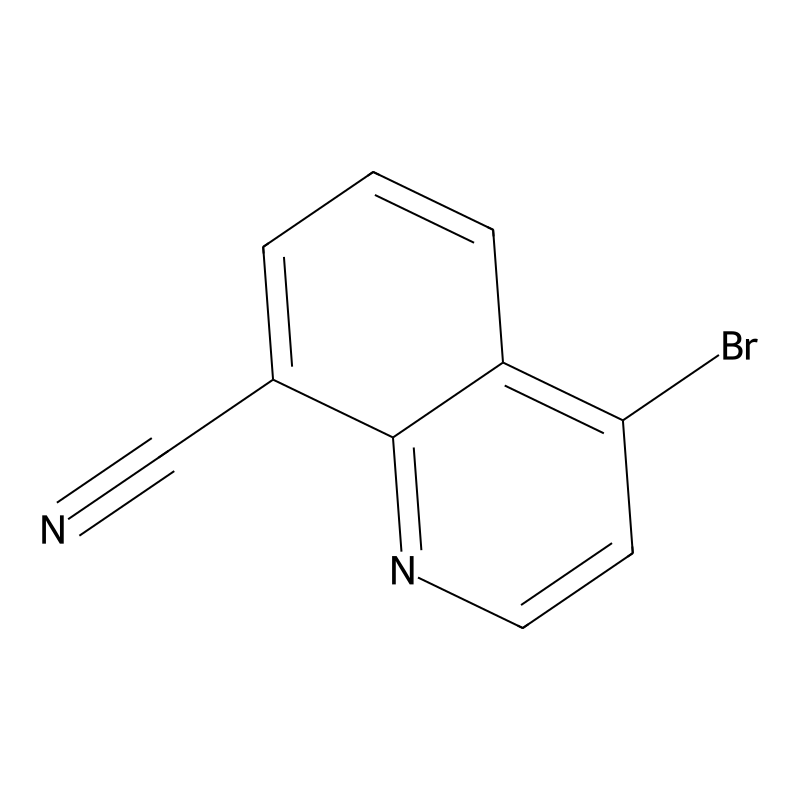4-Bromoquinoline-8-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
4-Bromoquinoline-8-carbonitrile is used in the synthesis of 4-bromo quinolines. These compounds are difficult to access, but they can be constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr as an acid-promoter .
Detailed Description of the Methods of Application or Experimental Procedures
The cascade transformation performs smoothly to generate the desired products in moderate to excellent yields with good functional groups compatibility.
Thorough Summary of the Results or Outcomes Obtained
The 4-bromo quinolines produced could further undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at the C4 position of quinolines .
4-Bromoquinoline-8-carbonitrile is a heterocyclic compound characterized by its unique molecular structure, which includes a quinoline framework. The molecular formula of this compound is C10H5BrN2, and it features a bromine atom at the 4-position and a carbonitrile group at the 8-position of the quinoline ring. This arrangement contributes to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science.
The compound exhibits a planar structure, which is essential for its interactions in biological systems and material properties. The presence of the bromine atom enhances its reactivity, making it suitable for further functionalization and derivatization in synthetic chemistry .
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to new derivatives that may possess different pharmacological properties.
- Cyclization Reactions: The carbonitrile group can participate in cyclization reactions, forming more complex heterocycles.
- Functionalization: This compound can be further functionalized at different positions on the quinoline ring to yield derivatives with enhanced biological activity or altered physical properties .
Research indicates that 4-bromoquinoline derivatives exhibit significant biological activities, including:
- Antimicrobial Properties: Some studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens.
- Anticancer Activity: Quinoline derivatives are often investigated for their potential as anticancer agents. They may inhibit specific kinases involved in cancer progression, contributing to their therapeutic efficacy.
- Enzyme Inhibition: Certain bromoquinoline compounds have been identified as inhibitors of myosin light chain kinase and epidermal growth factor receptor kinase, which are crucial targets in cancer treatment .
The synthesis of 4-bromoquinoline-8-carbonitrile can be achieved through several methods:
- Classical Synthesis: Traditional methods such as the Skraup synthesis or Friedländer synthesis can be employed to construct the quinoline core followed by bromination and nitrilation.
- Modern Techniques: Recent advancements include metal-catalyzed reactions and microwave-assisted synthesis, which offer improved yields and reduced reaction times. For example, transition metal-catalyzed cross-coupling reactions have been effectively used to introduce bromine and carbonitrile groups selectively .
4-Bromoquinoline-8-carbonitrile has various applications across multiple fields:
- Pharmaceuticals: Its derivatives are explored for use as potential drugs due to their biological activities, particularly in cancer therapy and infectious disease treatment.
- Material Science: The compound can be utilized in the development of organic electronic materials owing to its electronic properties.
- Chemical Research: It serves as a building block for synthesizing more complex organic molecules in research laboratories .
Interaction studies involving 4-bromoquinoline-8-carbonitrile focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications:
- Protein-Ligand Interactions: Investigations into how this compound interacts with specific proteins can reveal insights into its efficacy as an inhibitor or modulator of enzymatic activity.
- Molecular Docking Studies: Computational studies often simulate interactions between this compound and target proteins to predict binding affinities and optimize lead compounds for drug development .
Several compounds share structural similarities with 4-bromoquinoline-8-carbonitrile. Here is a comparison highlighting their uniqueness:
These compounds exhibit variations in their biological activities and chemical reactivities due to differences in substitution patterns on the quinoline ring. This highlights the importance of structural modifications in tailoring compounds for specific applications.








